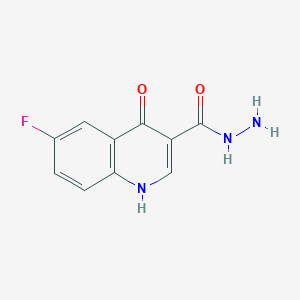

6-Fluoro-4-hydroxyquinoline-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-oxo-1H-quinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-5-1-2-8-6(3-5)9(15)7(4-13-8)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFUTRAUIDEEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651207 | |

| Record name | 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915978-56-2 | |

| Record name | 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Historical Context of Quinolone Synthesis Relevant to 6-Fluoro-4-hydroxyquinoline-3-carbohydrazide Precursors

The synthesis of quinolones, a class of heterocyclic compounds, has a rich history. A foundational method for constructing the quinoline (B57606) scaffold is the Gould-Jacobs reaction. wikipedia.orgpreprints.org This reaction has been widely utilized in the synthesis of various quinoline derivatives, including those that serve as precursors to fluoroquinolones. researchgate.net The Gould-Jacobs reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline (B1666331) ring system. wikipedia.org This classical method has been adapted and refined over the years, including the use of microwave irradiation to improve reaction times and yields. researchgate.net

Gould-Jacob Cyclization Reaction in Fluoroquinoline Synthesis

The Gould-Jacobs reaction is particularly relevant to the synthesis of fluoroquinolones. wikipedia.orgfinechemicals.com.cn The introduction of a fluorine atom into the quinoline ring system can significantly influence the compound's properties. The synthesis of the core structure of many fluoroquinolones relies on the cyclization of a substituted aniline, such as a fluoroaniline, with a malonic ester derivative. finechemicals.com.cn The reaction proceeds through an initial substitution, followed by a thermally induced 6-electron cyclization to form the quinoline ring. wikipedia.org The versatility of the Gould-Jacobs reaction allows for the preparation of a wide array of substituted quinolones by varying the aniline and malonic ester starting materials. preprints.org

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a key precursor, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

Precursor Synthesis and Intermediate Transformations (e.g., from Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate)

The precursor, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, is synthesized via the Gould-Jacobs reaction. This involves the reaction of 4-fluoroaniline (B128567) with diethyl ethoxymethylenemalonate. The reactants are heated, leading to the formation of an intermediate, which then undergoes thermal cyclization in a high-boiling solvent like diphenyl ether to yield the desired quinoline ester. mdpi.com

Reaction Scheme for the Synthesis of Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-Fluoroaniline | Diethyl ethoxymethylenemalonate | 1. Heat; 2. Thermal cyclization in diphenyl ether | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate |

Reaction with Hydrazine (B178648) Hydrate to Form the Carbohydrazide (B1668358) Moiety

The ethyl ester of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid is then converted to the corresponding carbohydrazide. This transformation is achieved by reacting the ester with hydrazine hydrate. preprints.orgthieme-connect.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and involves heating the mixture to drive the reaction to completion. thieme-connect.com The carbohydrazide product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Derivatization Strategies and Analogue Generation

The carbohydrazide moiety of this compound is a versatile functional group that allows for the synthesis of a variety of derivatives.

N'-Substituted Hydrazide Derivatives (e.g., Arylidene and Benzoyl Derivatives)

The terminal nitrogen of the hydrazide can be readily reacted with various electrophiles to generate a diverse library of analogues.

N'-Arylidene Derivatives: Condensation of this compound with various aromatic aldehydes in a suitable solvent, often with a catalytic amount of acid, yields N'-arylidene hydrazide derivatives, also known as Schiff bases. nih.gov The specific aldehyde used determines the substituent on the arylidene moiety.

Table of Representative N'-Arylidene Derivatives:

| Aldehyde Reactant | Resulting N'-Arylidene Substituent |

| Benzaldehyde | Benzylidene |

| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene |

| 4-Methoxybenzaldehyde | 4-Methoxybenzylidene |

| 2-Nitrobenzaldehyde | 2-Nitrobenzylidene |

N'-Benzoyl Derivatives: Acylation of this compound with substituted benzoyl chlorides in the presence of a base, such as sodium carbonate, in a solvent like DMF, produces N'-benzoyl hydrazide derivatives. thieme-connect.com This reaction introduces a benzoyl group onto the terminal nitrogen of the hydrazide.

Table of Representative N'-Benzoyl Derivatives:

| Benzoyl Chloride Reactant | Resulting N'-Benzoyl Substituent |

| Benzoyl chloride | Benzoyl |

| 4-Fluorobenzoyl chloride | 4-Fluorobenzoyl |

| 4-Nitrobenzoyl chloride | 4-Nitrobenzoyl |

| 4-Methylbenzoyl chloride | 4-Methylbenzoyl |

Structural Modifications on the Quinoline Ring System

The 6-fluoro-4-hydroxyquinoline (B1304773) scaffold is a key pharmacophore in many synthetic bioactive compounds, particularly in the development of fluoroquinolone antibiotics. Structural modifications on this quinoline ring system are a primary strategy for modulating potency, selectivity, and pharmacokinetic properties. Research has predominantly focused on substitutions at the N-1, C-2, and C-7 positions, leading to a diverse array of derivatives.

N-1 Position Alkylation and Arylation

Alkylation at the N-1 position of the quinoline ring is a fundamental modification in the synthesis of many quinolone-based drugs. This conversion of the secondary amine within the ring to a tertiary amine is a critical step that significantly influences the compound's biological activity. The introduction of small alkyl groups, such as ethyl or cyclopropyl, is a common strategy.

In a representative synthetic pathway, a precursor like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is first treated with an alkylating agent, such as ethyl iodide or benzyl (B1604629) chloride, in the presence of a base like anhydrous potassium carbonate. This reaction yields the corresponding N-substituted intermediate. For instance, the introduction of an ethyl group at the N-1 position is a hallmark of many potent antibacterial agents. Similarly, benzylation at this position has also been explored to investigate the impact of a bulkier aromatic substituent. researchgate.net

Table 1: Examples of N-1 Position Modifications on the 6-Fluoro-4-oxo-quinoline Core

| Starting Material (Precursor) | Reagent | Resulting N-1 Substituent |

|---|---|---|

| Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | Ethyl Iodide | Ethyl |

C-2 Position Modifications

While less common than modifications at other positions, substitution at the C-2 position of the quinoline ring has been investigated to create novel analogues. The introduction of sulfur-containing moieties is one such approach. For example, a precursor, methyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, can be synthesized with a (4-fluorobenzyl)sulfanyl group at the C-2 position. mdpi.com This type of modification introduces significant structural diversity and has been explored in the quest for fourth-generation antibiotics like prulifloxacin, which features a sulfur atom at this position. mdpi.com

Table 2: Example of C-2 Position Modification

| Precursor | Modification | Resulting C-2 Substituent | Reference |

|---|

C-7 Position Substitutions

The C-7 position is the most extensively studied site for structural modification on the 6-fluoroquinolone scaffold. The introduction of various nitrogen-containing heterocyclic rings, most notably piperazine (B1678402) and its derivatives, has been a cornerstone of fluoroquinolone development. These substitutions are typically achieved through nucleophilic aromatic substitution, where the fluorine or chlorine atom at C-7 is displaced by a nitrogen atom of the incoming heterocycle.

This modification is crucial for enhancing antibacterial spectrum and potency. For example, reacting an N-1 alkylated intermediate like ethyl 1-ethyl-7-chloro-6-fluoro-4-oxo-quinoline-3-carboxylate with a substituted piperazine, such as 2,5-dioxopiperazine, leads to the corresponding C-7 piperazinyl derivative. researchgate.net This modular approach allows for the synthesis of a large library of compounds with diverse functionalities at the C-7 position, which has been instrumental in the development of clinically successful drugs like ciprofloxacin (B1669076) and norfloxacin. researchgate.net

Future work based on precursors like methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate plans for the substitution of the fluorine atom at the 7-position with a piperazine heterocycle to generate novel series of potential antibacterial agents. mdpi.com

Table 3: Common C-7 Position Modifications on the 6-Fluoro-4-oxo-quinoline Core

| Precursor | Nucleophile | Resulting C-7 Substituent |

|---|---|---|

| Ethyl 1-ethyl-7-chloro-6-fluoro-4-oxo-quinoline-3-carboxylate | 2,5-Dioxopiperazine | 2,5-Dioxopiperazin-1-yl |

| Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-quinoline-3-carboxylate | 2,5-Dioxo-3,6-dimethylpiperazine | 2,5-Dioxo-3,6-dimethylpiperazin-1-yl |

Biological Activity and Mechanism of Action Studies of 6 Fluoro 4 Hydroxyquinoline 3 Carbohydrazide and Its Derivatives

Antiviral Research

Derivatives of the 4-hydroxyquinoline-3-carbohydrazide (B12215663) scaffold have demonstrated notable activity against several human viruses, including Human Immunodeficiency Virus (HIV-1), Hepatitis C Virus (HCV), and various herpesviruses.

Anti-HIV-1 Activity: Integrase Inhibition and Metal Chelation Mechanisms

A primary strategy in the development of anti-HIV-1 agents is the inhibition of the viral enzyme integrase (IN), which is crucial for integrating the viral DNA into the host cell's genome. The active site of HIV-1 IN contains a dinuclear magnesium (Mg²⁺) center, making it a prime target for inhibitors capable of metal chelation. nih.gov

The 4-hydroxyquinoline-3-carbohydrazide scaffold has been identified as a promising pharmacophore for designing HIV-1 IN inhibitors. nih.gov Docking studies have shown that the carboxylic and hydroxyl groups of these compounds can effectively chelate the Mg²⁺ ions within the integrase active site. nih.gov This chelation disrupts the normal function of the enzyme, inhibiting both the 3'-processing and strand transfer steps of viral DNA integration. nih.govnih.gov

A series of novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were designed and synthesized based on this principle. nih.gov While these specific derivatives did not show significant anti-HIV-1 activity at concentrations below 100 µM in cell-based assays, docking analyses confirmed their potential to bind to the integrase active site in a manner similar to other known inhibitors. nih.gov This suggests that the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) framework is a viable template for further structural modifications to enhance anti-HIV-1 potency. nih.gov

Similarly, N′-acylhydrazone ligands have been investigated as dual inhibitors of HIV-1 integrase and the ribonuclease H (RNase H) domain of reverse transcriptase, another key viral enzyme. nih.gov These molecules also function through a metal-chelating mechanism, supporting the hypothesis that the ability to bind divalent metal ions is a key determinant of their antiviral efficacy. nih.gov

| Compound | Target | Mechanism of Action | Observed Activity |

|---|---|---|---|

| 4-hydroxyquinoline-3-carbohydrazide derivatives | HIV-1 Integrase | Chelation of Mg²⁺ ions in the active site | Moderate inhibitory properties against HIV-1 (NL4-3) in Hela cells. nih.gov |

| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives | HIV-1 Integrase | Predicted binding to the active site via metal chelation | No significant activity observed at concentrations < 100 µM. nih.gov |

| N′-acylhydrazone derivatives | HIV-1 Integrase and RNase H | Chelation of metal ions in the active sites | Inhibition of both RNase H and IN functions in the micromolar range. nih.gov |

Anti-HCV Activity: HCV NS5B Polymerase Targeting

The Hepatitis C Virus (HCV) NS5B protein, an RNA-dependent RNA polymerase (RdRp), is essential for the replication of the viral genome and is a major target for anti-HCV drug development. nih.govnih.gov Like HIV-1 integrase, the NS5B polymerase is a metalloenzyme that depends on divalent cations, such as Mg²⁺, for its function. nih.gov This has spurred the development of inhibitors that can chelate these metal ions. mdpi.com

Researchers have designed and synthesized N′-arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives as potential HCV NS5B inhibitors. nih.gov Molecular modeling studies suggest that these compounds can form key coordination bonds with the two magnesium ions in the NS5B active site. nih.gov In a cell-based HCV replicon system, several of these derivatives exhibited moderate to good activity, with EC₅₀ values ranging from 35 to 120 µM. nih.gov The most potent activities were observed with compounds bearing 3-chloro and 2-methyl substituents on the arylidene ring. nih.gov

This research indicates that the 4-oxo-1,4-dihydroquinoline-3-carbohydrazide scaffold has the potential for development into novel anti-HCV agents that function by targeting the NS5B polymerase. nih.gov

| Compound Substituent | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 3-Chloro | 35 | >200 | >5.7 |

| 2-Methyl | 70 | >200 | >2.8 |

| 3-Methyl | 45 | 45 | 1.0 |

| 2-Fluoro | 120 | >200 | >1.6 |

| 3-Methoxy | 120 | >200 | >1.6 |

Data sourced from reference nih.gov.

Antimicrobial Research

In addition to their antiviral properties, derivatives of 6-Fluoro-4-hydroxyquinoline (B1304773) have been explored for their potential to combat bacterial and fungal infections.

Antibacterial Activity

The fluoroquinolone class of antibiotics, which includes compounds with a 6-fluoro-4-oxo-1,4-dihydroquinoline core, is well-established. Research has extended to derivatives incorporating a carbohydrazide (B1668358) moiety. A series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were evaluated for their in vitro antibacterial activities. nih.gov These compounds showed moderate activity, with one derivative exhibiting a minimum inhibitory concentration (MIC) value of 39 µg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Other studies on 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives also reported significant antibacterial activity. researchgate.net The hydrazide-hydrazone moiety, in general, is recognized for its contribution to the antimicrobial properties of various chemical scaffolds. nih.govmdpi.com For instance, ten title compounds, 1-ethyl-6-fluoro-7-piperazin-1-yl-3-[(substituted) benzylidene hydrazinocarbonyl]-quinolin-4(1H) ones, were synthesized, and while their antibacterial activity was poorer than the parent norfloxacin, they demonstrated other biological activities. researchgate.net

| Compound Class | Bacterial Strains | Observed Activity (MIC) |

|---|---|---|

| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | S. aureus, E. coli, P. aeruginosa | 39 µg/mL (for the most active compound). nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | S. aureus, S. epidermidis, M. luteus, B. cereus, E. coli, K. pneumoniae | MICs of 4.1, 3.1, 3.1, 2.4, 1, and 1 µg/mL, respectively. researchgate.net |

Antifungal Activity

The investigation of quinoline (B57606) derivatives has also included their potential as antifungal agents. nih.gov Studies on a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids revealed weak antifungal activities against Candida albicans and Aspergillus niger. researchgate.net For example, the most potent antibacterial compound in this series showed an MIC of 25 µg/mL against C. albicans and >100 µg/mL against A. niger. researchgate.net

While the carbohydrazide derivatives of 6-fluoro-4-hydroxyquinoline are primarily explored for antiviral and antibacterial properties, the broader class of quinoline compounds continues to be a source for the development of new antifungal agents. nih.gov The incorporation of fluorine atoms into organic compounds is a known strategy to enhance biological activity, including antifungal effects. nih.gov

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The rise of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the development of new antitubercular drugs. nih.gov Fluoroquinolones have been identified as a significant class of synthetic antibiotics with potent antimycobacterial effects. mdpi.com Research into quinoline derivatives has yielded compounds with significant activity against various mycobacterial strains.

A study on novel 6-fluoro/nitro-4-oxo-4H- iosrjournals.orgnih.govthiazeto[3,2-a]quinoline-3-carboxylic acid derivatives demonstrated potent in vitro activity against the H37Rv strain of M. tuberculosis and multidrug-resistant strains (MDR-TB). researchgate.net Notably, compounds featuring the 6-fluoro-4-oxo-quinoline core, which is structurally related to 6-Fluoro-4-hydroxyquinoline-3-carbohydrazide, showed significant inhibitory effects. For instance, compound 11l , a 6-nitro derivative, was particularly active with a Minimum Inhibitory Concentration (MIC) of 0.09 µM against MTB H37Rv and <0.09 µM against MDR-TB. researchgate.net The 6-fluoro counterparts also displayed notable activity. researchgate.net

Furthermore, other research has highlighted the potential of quinoline-based thiosemicarbazides as antitubercular agents. One study synthesized a series of novel quinoline-based thiosemicarbazide (B42300) derivatives and evaluated their activity against M. tuberculosis H37Rv. nih.gov The compound N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4 ) was identified as the most effective, and it was also tested against isoniazid-resistant clinical isolates. nih.gov Molecular docking studies suggested that its mechanism of action might involve the inhibition of the InhA enzyme. nih.gov While these are not direct derivatives of this compound, the findings underscore the potential of the quinoline scaffold in developing new antitubercular drugs. The presence of electron-withdrawing groups, such as fluorine, has been shown to influence the antimycobacterial activity in various series of compounds. nih.gov

Below is a table summarizing the antitubercular activity of selected 6-fluoro/nitro-4-oxo-quinoline derivatives against M. tuberculosis H37Rv and a multidrug-resistant strain.

| Compound | R Group at Position 7 | Substituent at Position 6 | MIC (µM) vs. MTB H37Rv | MIC (µM) vs. MDR-TB |

|---|---|---|---|---|

| 10j | Piperidin-1-yl | F | 3.38 | 6.79 |

| 11j | Piperidin-1-yl | NO2 | 0.80 | 1.59 |

| 10k | Morpholin-4-yl | F | 1.56 | 6.25 |

| 11k | Morpholin-4-yl | NO2 | 0.73 | 0.36 |

| 10n | 4-Methylpiperazin-1-yl | F | 0.94 | 0.22 |

| 11n | 4-Methylpiperazin-1-yl | NO2 | 0.20 | 0.09 |

| 11l | 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl | NO2 | 0.09 | <0.09 |

Other Pharmacological Activities

Antiurease Activity

Specific studies on the antiurease activity of this compound were not identified in the available literature. However, the broader class of quinoline derivatives is known to be investigated for various enzyme inhibitory activities. Without dedicated research, the potential for this specific compound to act as a urease inhibitor remains undetermined.

Antinematodal Activity

Research into the anthelmintic properties of quinoline derivatives has shown promising results. A study focusing on derivatives of 2-methyl-quinoline-3-carbohydrazide, which are structurally similar to this compound, demonstrated significant anti-helminthic activity against the earthworm Pheretima posthuma. iosrjournals.org This organism is often used as a model due to its physiological resemblance to human intestinal roundworms. iosrjournals.org

In this study, various synthesized 2-methyl-N'-[(E)-phenylmethylidene]quinoline-3-carbohydrazide derivatives were tested at different concentrations. The effectiveness was measured by the time taken to induce paralysis and death of the worms. Several compounds exhibited potent activity, with some showing effects at concentrations as low as 0.1% m/V. iosrjournals.org For example, compound 5.21c (2-methyl-N'-[(E)-(4-chlorophenyl)methylidene]quinoline-3-carbohydrazide) was particularly effective. iosrjournals.org These findings suggest that the quinoline-3-carbohydrazide (B3054276) scaffold is a viable starting point for the development of new anthelmintic agents.

The table below presents the anthelmintic activity of selected 2-methyl-quinoline-3-carbohydrazide derivatives.

| Compound | Concentration (% m/V) | Time for Paralysis (min, Mean ± SEM) | Time for Death (min, Mean ± SEM) |

|---|---|---|---|

| 5.21a (R=H) | 0.1 | 2.74 ± 0.59 | 4.65 ± 0.81 |

| 0.2 | 2.46 ± 0.62 | 4.01 ± 0.28 | |

| 0.5 | 1.99 ± 0.25 | 3.72 ± 0.21 | |

| 5.21c (R=4-Cl) | 0.1 | 1.15 ± 0.36 | 3.11 ± 0.65 |

| 0.2 | 0.95 ± 0.22 | 2.87 ± 0.41 | |

| 0.5 | 0.69 ± 0.19 | 2.19 ± 0.52 | |

| 5.21g (R=4-NO2) | 0.1 | 1.52 ± 0.41 | 3.45 ± 0.33 |

| 0.2 | 1.18 ± 0.18 | 2.91 ± 0.27 | |

| 0.5 | 0.81 ± 0.11 | 2.34 ± 0.44 |

Antioxidant Activity and Chelating Properties

The structural features of this compound, namely the hydroxyquinoline core, suggest a potential for antioxidant and metal-chelating activities. Hydroxyquinoline derivatives, particularly 8-hydroxyquinoline, are well-known for their ability to chelate divalent metal ions. nih.gov This chelating ability is a key factor in many of their observed biological activities, as metal imbalance is implicated in various diseases. nih.gov While the subject compound is a 4-hydroxyquinoline (B1666331), the presence of the hydroxyl group and the nitrogen atom in the quinoline ring system provides potential sites for metal ion coordination.

The quinoline nucleus itself is found in many compounds that exhibit antioxidant properties. nih.gov The ability of these compounds to scavenge free radicals and chelate transition metals that can catalyze oxidative reactions contributes to this activity. Although direct experimental data on the antioxidant and chelating properties of this compound is not extensively available, its structural analogy to other known antioxidant and chelating quinoline derivatives indicates a potential for these activities. Further research would be necessary to quantify the antioxidant capacity and metal-binding affinity of this specific compound.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug design for modeling the interaction between a small molecule ligand and a protein target.

HIV-1 Integrase: Derivatives of the 4-hydroxyquinoline-3-carbohydrazide (B12215663) scaffold have been specifically designed as inhibitors of HIV-1 integrase (IN), a critical enzyme for viral replication. nih.govthieme-connect.com Docking studies reveal a distinct and crucial binding mode within the enzyme's active site. nih.gov The fundamental interaction involves the chelation of the two magnesium ions (Mg²⁺) that are essential cofactors for the enzyme's catalytic activity. nih.govsemanticscholar.org The 4-hydroxyl group and the adjacent carbohydrazide (B1668358) moiety of the quinoline (B57606) scaffold act as a metal-binding pharmacophore, forming coordinate bonds with the Mg²⁺ ions. thieme-connect.com This interaction mimics that of approved integrase strand transfer inhibitors (INSTIs) and is vital for inhibiting the enzyme's function. semanticscholar.org

In a detailed docking analysis of a closely related derivative, N'-(4-Fluorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, the molecule orients itself to facilitate this metal chelation. nih.gov Beyond this core interaction, the aryl group attached to the hydrazide can form additional interactions within the binding pocket. For instance, the p-fluorophenyl group of the aforementioned derivative fits into a specific hydrophobic pocket created by the DNA bases DG4, DC16, and adenine (B156593) at the protein-DNA interface. nih.govthieme-connect.com This demonstrates how substitutions on the core scaffold can further enhance binding and specificity.

HCV NS5B Polymerase: The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) and a primary target for anti-HCV drug development. nih.gov The enzyme has several allosteric binding sites, including the thumb pocket-2 (TP-2), which can be targeted by non-nucleoside inhibitors (NNIs) to modulate enzyme function. nih.govmdpi.com While specific docking studies for 6-Fluoro-4-hydroxyquinoline-3-carbohydrazide against NS5B are not extensively detailed, the quinoline scaffold is a recognized platform for the development of NS5B inhibitors. Computational screening has identified various heterocyclic scaffolds that bind to the TP-2 site. nih.gov The planar nature of the quinoline ring and the potential for hydrogen bonding via its functional groups make it a viable candidate for interacting with key residues within the allosteric pockets of NS5B, representing an area for future investigation.

Molecular docking simulations also provide a quantitative estimation of the binding affinity between a ligand and its target receptor, typically expressed as a binding energy score (in kcal/mol). These scores are crucial for ranking potential drug candidates before synthesis. For a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives designed as HIV-1 integrase inhibitors, docking studies have predicted favorable binding energies. nih.govsemanticscholar.org The calculated affinity binding energies for these compounds were found to be in a consistent and promising range, as detailed in the table below. nih.govsemanticscholar.org

| Compound Series | Target Protein | Predicted Binding Energy Range (kcal/mol) |

|---|---|---|

| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives | HIV-1 Integrase | -7.3 to -7.9 |

These negative binding energy values signify that the binding process is thermodynamically favorable. The narrow range suggests that the core scaffold consistently orients itself within the active site to achieve stable binding, with variations arising from the different substituent groups on the arylidene fragment. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies correlate the structural features of a molecule with its biological activity. These studies are essential for optimizing lead compounds to enhance potency and other desirable properties.

For the 4-hydroxyquinoline-3-carbohydrazide class of compounds, several structural features have been identified as critical for biological potency, particularly as anti-HIV agents. thieme-connect.com

The Metal-Chelating Pharmacophore : The most critical feature is the 4-hydroxy and 3-carbohydrazide groups. Their spatial arrangement allows for the effective chelation of the Mg²⁺ ions in the HIV-1 integrase active site. This interaction is considered the primary mechanism of action, and modifications that disrupt this chelation capability are expected to abolish activity. thieme-connect.comnih.gov

The Hydrazide Linker : The carbohydrazide linker is not merely a spacer but plays a role in orienting the attached aryl group. Studies comparing different derivatives show that the nature of this linker and the attached group significantly impacts inhibitory activity. thieme-connect.com

The Aryl Moiety : Attaching an arylidene fragment to the carbohydrazide is a common strategy to enhance interactions within the enzyme's binding site. nih.gov The substitution pattern on this aryl ring influences potency. For example, in one study, derivatives with 4-substituted benzoyl groups showed moderate anti-HIV activity, with a 4-chloro substituted compound (6d) being the most potent in its series. thieme-connect.com This suggests that the aryl group interacts with a hydrophobic region of the binding site, and its electronic and steric properties can be fine-tuned to optimize this interaction. thieme-connect.com

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can enhance metabolic stability, binding affinity, and bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound has not been detailed, the methodology has been applied to structurally similar quinoline and quinazolinone derivatives to guide drug design. nih.govresearchgate.net

A typical QSAR study for this class of compounds would involve the following steps:

Data Set Assembly : A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values against a specific target) would be compiled.

Descriptor Calculation : For each molecule in the series, a large number of molecular descriptors are calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological features. researchgate.net

Model Development : Statistical techniques, such as Multiple Linear Regression (MLR) or more complex methods like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.net

Model Validation : The predictive power of the QSAR model is rigorously validated using statistical methods, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's creation. researchgate.net

The resulting QSAR model can provide valuable insights into which structural properties are most important for activity. For example, a model might reveal that increased hydrophobicity in a certain region of the molecule or a specific electronic charge on a particular atom is correlated with higher potency. This information provides a rational basis for designing new, more potent derivatives for synthesis and testing.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a key tool in medicinal chemistry. These models aim to establish a statistical relationship between the chemical structure of a series of compounds and their biological activity. For classes of compounds like fluoroquinolones, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more potent molecules.

The process involves compiling a dataset of related compounds, such as derivatives of 6-Fluoro-4-hydroxyquinoline (B1304773), with experimentally determined biological activity, often expressed as the half-maximal inhibitory concentration (IC50). researchgate.net Statistical methods, like multiple linear regression, are then used to build equations that correlate molecular descriptors with this activity. researchgate.net These models are rigorously validated to ensure their predictive power for new chemical entities. researchgate.netnih.gov The ultimate goal is to create a model that can accurately forecast the biological potency of novel compounds based solely on their computed molecular properties, accelerating the discovery of new therapeutic agents. arxiv.org

Correlation of Molecular Descriptors with Biological Responses

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov These descriptors can be broadly categorized into physicochemical (e.g., lipophilicity, molar refractivity) and topological (e.g., molecular connectivity indices) types. researchgate.net By analyzing the statistical correlation between these descriptors and the biological response, researchers can identify the key molecular features that govern the compound's activity.

For quinoline derivatives, studies have shown that specific descriptors related to electronic properties, steric factors, and hydrogen bonding capabilities can significantly influence their biological efficacy. researchgate.netnih.gov For instance, a positive correlation with a descriptor for hydrogen bond donors might suggest that this feature is crucial for interaction with a biological target. The final QSAR equation highlights which descriptors are most influential, providing a quantitative explanation for the structure-activity relationship within the series of compounds. nih.gov

Below is a table of representative molecular descriptors and their potential significance in predicting biological activity for quinoline derivatives.

| Descriptor Category | Specific Descriptor | Potential Significance in Biological Activity Prediction |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in a reaction. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons; the HOMO-LUMO gap indicates chemical reactivity. nih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Physicochemical | Molar Refractivity (MR) | Represents the volume occupied by the molecule and its polarizability, influencing binding interactions. |

| Topological | Wiener Index | A distance-based index that reflects molecular branching and compactness. |

| Topological | Balaban J Index | A highly discriminating descriptor that captures aspects of molecular size and branching. |

Advanced Computational Methodologies

To gain a deeper understanding of a molecule's intrinsic properties, more advanced computational methods are employed. These techniques provide detailed information on the electronic structure and conformational dynamics of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govdergipark.org.tr By solving approximations of the Schrödinger equation, DFT calculations can determine a molecule's geometry, energy levels of molecular orbitals (like HOMO and LUMO), and the distribution of electron density. nih.gov This information is critical for understanding a molecule's reactivity, stability, and spectroscopic properties. nih.govresearchgate.net

For quinoline derivatives, DFT studies can elucidate how substituents, such as the fluorine atom and carbohydrazide group, influence the electronic properties of the quinoline core. nih.gov The calculated molecular electrostatic potential (MEP) map, for example, can identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack and potential hydrogen bonding interactions. nih.gov

The table below summarizes key electronic properties that can be calculated for this compound using DFT.

| Electronic Property | Description | Relevance |

| Total Energy | The total electronic energy of the optimized molecular structure. | Indicates the relative stability of different conformations or tautomers. nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Associated with the molecule's capacity to act as an electron donor. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Associated with the molecule's capacity to act as an electron acceptor. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the nature of intermolecular interactions. nih.gov |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Helps identify reactive sites and understand intermolecular interactions. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in a simulated environment (e.g., in water). nih.gov

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable shapes (conformers) the molecule can adopt. When studying its interaction with a biological target, such as an enzyme or receptor, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.govnih.gov By tracking parameters like the root-mean-square deviation (RMSD) of the ligand within the binding site, researchers can determine if the interaction is stable over the simulation period, adding confidence to the proposed binding mode. nih.gov These simulations are crucial for understanding the flexibility of the ligand and its target, providing a more realistic model of the binding event.

Coordination Chemistry and Metal Complexation Research

6-Fluoro-4-hydroxyquinoline-3-carbohydrazide as a Ligand

There is no specific data in the reviewed literature detailing the role of this compound as a ligand in coordination chemistry. Scientific studies on analogous compounds, such as various Schiff bases synthesized from quinoline-3-carbohydrazide (B3054276), suggest that the quinoline (B57606) nitrogen, carbonyl oxygen, and hydrazide functional group could serve as potential coordination sites. mdpi.comuq.edu.au However, without experimental evidence, the precise binding modes of this compound with metal ions remain speculative.

Synthesis and Characterization of Metal Complexes (e.g., with Transition Metals)

The scientific literature lacks specific reports on the synthesis and characterization of metal complexes with this compound. While research on other quinoline-based ligands has described the formation of complexes with a variety of transition metals, no such syntheses have been documented for the fluoro-substituted carbohydrazide (B1668358) derivative . mdpi.comresearchgate.net Characterization techniques typically employed for such complexes would include spectroscopic methods (FTIR, UV-Vis, NMR), magnetic susceptibility measurements, and X-ray crystallography to determine the coordination environment and geometry of the metal center. yu.edu.jo However, no such data is available for complexes of this compound.

Influence of Metal Complexation on Biological Activity

Due to the absence of synthesized metal complexes of this compound, there is no research on how metal coordination might influence its biological activity. It is a common finding in medicinal inorganic chemistry that the biological properties of an organic ligand can be altered upon complexation with a metal ion. orientjchem.orgnih.gov For instance, studies on metal complexes of other quinoline derivatives have sometimes shown enhanced antimicrobial or anticancer activities compared to the free ligand. mdpi.com Nevertheless, without specific studies on this compound and its metal complexes, any potential changes in its biological profile upon coordination remain unknown.

Q & A

Q. What are the standard synthetic routes for preparing 6-fluoro-4-hydroxyquinoline-3-carbohydrazide?

The compound is typically synthesized via condensation of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives with hydrazine. A common protocol involves reacting ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate with hydrazine hydrate in a polar solvent like ethanol under reflux. Na₂CO₃ is often used as a catalyst to promote the reaction, followed by recrystallization from ethanol for purification . Intermediate characterization relies on MS, ¹H NMR, and IR spectroscopy to confirm regioselectivity and purity .

Q. How is the structure of this compound confirmed experimentally?

Structural elucidation combines:

- Mass spectrometry (MS) to determine molecular weight and fragmentation patterns.

- ¹H NMR spectroscopy to identify proton environments, particularly the hydrazide (-NH-NH₂) and quinoline aromatic protons.

- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H stretches at ~3200 cm⁻¹).

Elemental analysis further validates stoichiometry .

Q. What preliminary biological screening assays are used for this compound?

Initial bioactivity screening focuses on antimicrobial or antiviral activity. For example:

- Antiviral assays : Inhibition of HIV-1 (NL4-3 strain) in HeLa cell cultures at 100 µM concentrations, with cytotoxicity assessed via MTT assays .

- Antimicrobial testing : Disk diffusion or microdilution methods against bacterial (e.g., S. aureus, E. coli) and fungal strains .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in reactions involving this compound derivatives is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the C3 position.

- Catalysts : Na₂CO₃ vs. K₂CO₃ alters reaction kinetics and product ratios .

- Temperature : Higher temperatures may promote decarboxylation or side-product formation (e.g., triazole derivatives via click chemistry) .

Q. What computational methods validate the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina is used to predict binding affinities to targets like HIV-1 integrase. Parameters include:

- MD simulations : Validate docking poses by assessing stability over 100 ns trajectories in explicit solvent models.

Q. How are crystallographic data for derivatives analyzed to resolve structural ambiguities?

Q. How to address discrepancies between computational predictions and experimental bioactivity?

- False negatives/positives : Validate docking results with:

- Mutagenesis studies to confirm key binding residues.

- SPR (surface plasmon resonance) for kinetic binding analysis.

- Stereochemical factors : Re-evaluate protonation states or tautomeric forms (e.g., keto-enol equilibria) that affect ligand-receptor interactions .

Q. What strategies isolate and characterize by-products during synthesis?

- Chromatographic separation : Use flash column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate by-products like triazolo-methyl derivatives .

- X-ray crystallography : Resolve ambiguous structures (e.g., tricyclic fluoroquinolones) when NMR is inconclusive .

Methodological Considerations

- Synthetic optimization : Vary solvents (DMF vs. THF), catalysts (Na₂CO₃ vs. Et₃N), and reaction times to maximize yield .

- Data validation : Cross-reference spectroscopic data with computed spectra (e.g., DFT-generated IR/NMR) for novel derivatives .

- Ethical handling : Follow SDS guidelines for hydrazide derivatives (e.g., avoid inhalation, use fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.